2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenoxy group and an acetamide-linked 4-fluorophenyl moiety. The 5λ⁴-thieno-pyrazole system confers rigidity, while the 4-fluorophenyl and 4-chlorophenoxy groups enhance lipophilicity and electronic interactions with biological targets .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3S/c20-12-1-7-15(8-2-12)27-9-18(25)22-19-16-10-28(26)11-17(16)23-24(19)14-5-3-13(21)4-6-14/h1-8H,9-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEWQKHSKRZAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thieno[3,4-c]pyrazole core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step involves a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring.
Attachment of the 4-chlorophenoxy group: This is typically done through an etherification reaction, where the phenol derivative reacts with a chlorinated compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Functional Group Analysis and Reactivity
The compound’s structure includes the following reactive motifs:
| Functional Group | Position | Potential Reactivity |
|---|---|---|
| Acetamide (-NHCO-) | N-linked to pyrazol-thieno ring | Hydrolysis (acid/base), nucleophilic substitution at carbonyl carbon |
| Chlorophenoxy (-O-C₆H₄-Cl) | Substituent on acetamide chain | Nucleophilic aromatic substitution (Cl displacement), oxidation of ether linkage |
| Fluorophenyl (-C₆H₄-F) | Substituent on pyrazole ring | Electrophilic substitution (para-F deactivates ring), potential for Suzuki coupling |
| Thieno[3,4-c]pyrazole | Core heterocyclic system | Electrophilic substitution at sulfur or nitrogen, oxidation of thiophene moiety |
| Ketone (5-oxo group) | On thieno-pyrazole system | Reduction to alcohol, condensation reactions (e.g., hydrazone formation) |
Hydrolysis of Acetamide
The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, yielding 2-(4-chlorophenoxy)acetic acid and the corresponding amine derivative.
Example :This reaction is critical for prodrug activation or metabolite formation .
Nucleophilic Aromatic Substitution (Chlorophenoxy Group)
The chlorophenoxy group may undergo substitution reactions with strong nucleophiles (e.g., amines, alkoxides) under catalytic or thermal conditions.
Example :This reactivity is leveraged in modifying the compound’s solubility or bioactivity .
Oxidation of Thiophene Moiety
The thieno ring may undergo oxidation at the sulfur atom, forming sulfoxide or sulfone derivatives. This alters electronic properties and potential binding interactions .
Comparative Reactivity with Analogues
Data from structurally related compounds (e.g., thienopyrimidines, pyrazolo-triazines) suggest additional pathways:
Challenges and Research Gaps
- Stability under physiological conditions : The compound’s thieno-pyrazole core may degrade under oxidative or enzymatic conditions, necessitating stability studies.
- Stereochemical outcomes : Reactions at the pyrazole nitrogen or thiophene sulfur could produce stereoisomers, requiring chiral resolution methods.
- Limited experimental data : Most inferences are based on structural analogues; dedicated kinetic or mechanistic studies are needed .
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Pyrazole-Based Analogs
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Core Structure: Pyrazole ring with a 3-cyano substituent. Substituents: 4-Chlorophenyl at N1 and 2-chloroacetamide at C3. Key Differences: Lacks the thieno-pyrazole fusion and fluorophenyl group. Dihedral Angle: 30.7° between pyrazole and benzene rings, suggesting moderate planarity. Strong N–H···O hydrogen bonds form infinite chains, enhancing crystallinity .
Thiazolo-Pyridazine Derivatives
- 2-[7-(4-Chlorophenyl)-2-Methyl-4-Oxo[1,3]Thiazolo[4,5-d]Pyridazin-5(4H)-yl]-N-(4-Fluorophenyl)Acetamide (): Core Structure: Thiazolo[4,5-d]pyridazine fused ring system. Substituents: 4-Chlorophenyl at C7 and 4-fluorophenyl-acetamide at N4. Key Differences: Replaces thieno-pyrazole with a sulfur-rich thiazolo-pyridazine core, which may alter π-π stacking and redox properties.
Imidazo-Thiazole Derivatives
- 2-(4-Fluorophenyl)-N-{4-[6-(4-Fluorophenyl)-2,3-Dihydroimidazo[2,1-b][1,3]Thiazol-5-yl]Pyridin-2-yl}Acetamide (): Core Structure: Imidazo[2,1-b]thiazole fused with pyridine. Substituents: Dual 4-fluorophenyl groups (one on the acetamide, another on the imidazo-thiazole). Key Differences: The imidazo-thiazole system increases hydrogen-bonding capacity compared to thieno-pyrazole. Dual fluorophenyl groups may enhance target affinity but reduce solubility .
Hydrogen Bonding and Crystallinity
- Key Insight: The pyrazole derivative () exhibits stronger intermolecular hydrogen bonding, which may improve thermal stability but reduce bioavailability compared to the target compound’s less polar thieno-pyrazole system.
Insecticidal Activity
- The pyrazole derivative () is a precursor to Fipronil, a potent insecticide. The 3-cyano group and 4-chlorophenyl substitution are critical for binding to GABA receptors .
- Target Compound: The thieno-pyrazole core may offer enhanced metabolic stability over Fipronil’s pyrazole, though this requires validation.
Kinase Inhibition Potential
- The imidazo-thiazole derivative () shares structural motifs with known kinase inhibitors (e.g., p38 MAPK inhibitors). The dual fluorophenyl groups likely enhance hydrophobic pocket interactions .
- Target Compound: The 4-fluorophenyl-acetamide group could mimic ATP-binding motifs in kinases, while the thieno-pyrazole may reduce off-target effects.
Metabolic and Solubility Profiles
- Key Insight: The target compound’s thieno-pyrazole and phenoxy groups balance lipophilicity better than triazole-based analogs (), which may suffer from poor aqueous solubility.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C19H18ClFN2O3S
- Molecular Weight : 376.82 g/mol
- CAS Number : 125971-96-2
The presence of a thieno[3,4-c]pyrazole moiety is significant as it often correlates with diverse biological activities such as anti-inflammatory and anticancer effects.
Anticancer Activity
Several studies have indicated that compounds containing thieno[3,4-c]pyrazole derivatives exhibit anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines. For example, a study reported a significant reduction in cell viability in breast cancer cell lines treated with similar thieno derivatives, suggesting potential for further development as an anticancer agent .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models of inflammation, administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism involving the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Neuroprotective Properties
Research indicates that derivatives similar to this compound can exert neuroprotective effects. In models of neurodegeneration, these compounds have been shown to reduce oxidative stress and apoptosis in neuronal cells. A specific study highlighted the ability of similar compounds to modulate neurotransmitter levels and protect against excitotoxicity .
The precise mechanism of action for 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to affect key signaling pathways associated with inflammation and cell survival.
- Antioxidant Activity : The compound may enhance the cellular antioxidant defenses, thus protecting against oxidative damage.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
